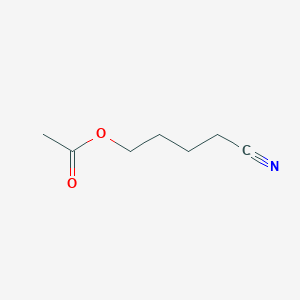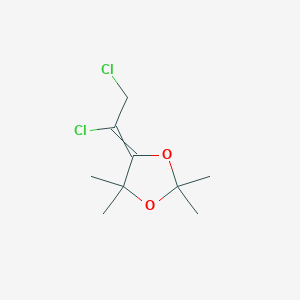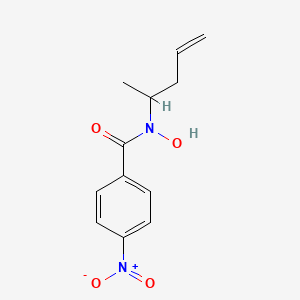
N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a nitro group and a hydroxy group attached to the benzene ring, along with a pent-4-en-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide typically involves the following steps:
Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Alkylation: The pent-4-en-2-yl group can be attached through alkylation reactions, using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, hydroxylation, and alkylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function. The pent-4-en-2-yl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Hydroxybenzamide: Contains a hydroxy group attached to the benzamide core.
4-Nitrobenzamide: Contains a nitro group attached to the benzamide core.
Uniqueness
N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88382-10-9 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
N-hydroxy-4-nitro-N-pent-4-en-2-ylbenzamide |
InChI |
InChI=1S/C12H14N2O4/c1-3-4-9(2)13(16)12(15)10-5-7-11(8-6-10)14(17)18/h3,5-9,16H,1,4H2,2H3 |
InChI-Schlüssel |
YFIBJBACPPNFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)N(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)

![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)

![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
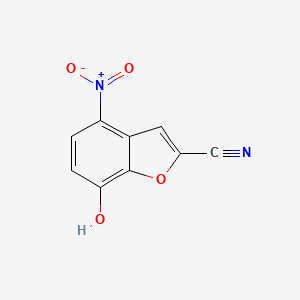
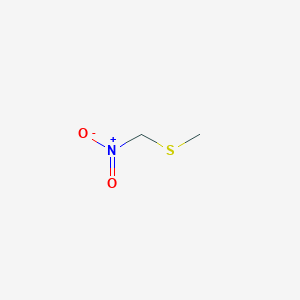
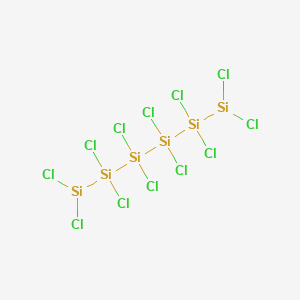

![2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B14384529.png)

